Orbofiban Acetate

Beschreibung

Eigenschaften

CAS-Nummer |

165800-05-5 |

|---|---|

Molekularformel |

C76H110N20O25 |

Molekulargewicht |

1703.8 g/mol |

IUPAC-Name |

acetic acid;tetrakis(ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate);hydrate |

InChI |

InChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1 |

InChI-Schlüssel |

SVMJTTTTYFMATC-QSGPNNMYSA-N |

Isomerische SMILES |

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |

Kanonische SMILES |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |

Synonyme |

N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate orbofiban orofiban orofiban acetate SC 57099B SC-57099B SC57099B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Bioactivation of Orbofiban: A Technical Guide to its Conversion from Inactive Prodrug to Active Glycoprotein IIb/IIIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban is an orally administered ethyl-ester prodrug developed as a potent antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. Its therapeutic efficacy is entirely dependent on its bioactivation to the active form, SC-57101A. This technical guide provides a detailed overview of the conversion process, including the underlying enzymatic pathways, experimental protocols for in vitro characterization, and analytical methods for quantification. The guide is intended for researchers and professionals in the field of drug metabolism and development, offering a comprehensive resource for understanding and investigating the bioactivation of Orbofiban.

Introduction

Platelet aggregation is a critical event in the pathophysiology of arterial thrombosis, a primary cause of acute coronary syndromes. The final common pathway of platelet aggregation is the binding of fibrinogen to the activated GPIIb/IIIa receptor on the platelet surface. Orbofiban was designed as a small molecule, orally bioavailable antagonist of this receptor to prevent thrombus formation. To enhance its oral absorption, Orbofiban was developed as an ethyl-ester prodrug. Following administration, the prodrug undergoes enzymatic hydrolysis to yield its active carboxylic acid metabolite, SC-57101A, which is a potent and specific inhibitor of the GPIIb/IIIa receptor.[1] This guide details the conversion of the inactive prodrug, Orbofiban, to its pharmacologically active form.

The Conversion Pathway: From Prodrug to Active Inhibitor

The bioactivation of Orbofiban is a one-step enzymatic hydrolysis reaction. The ethyl ester moiety of the prodrug is cleaved to reveal a carboxylic acid group, which is crucial for the molecule's binding to the GPIIb/IIIa receptor.

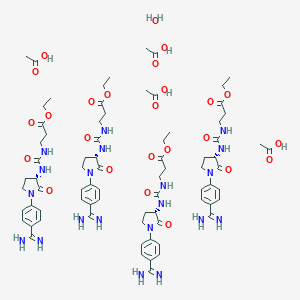

Chemical Structures

The chemical structures of the Orbofiban prodrug and its active form, SC-57101A, are pivotal to understanding the conversion.

-

Orbofiban (Prodrug): An ethyl ester derivative.

-

SC-57101A (Active Form): The corresponding carboxylic acid. The full chemical name is 3-[[[[1-[4-(aminoiminomethyl) phenyl]-2-oxo-3S-pyrrolidinyl]amino]carbonyl]amino]-propanoate monohydrochloride.

Enzymatic Hydrolysis

The hydrolysis of the ethyl ester in Orbofiban is catalyzed by carboxylesterases (CES). These enzymes are abundant in the liver and intestines, the primary sites of first-pass metabolism for orally administered drugs.[2][3]

-

Human Carboxylesterase 1 (hCE1): Predominantly expressed in the liver, hCE1 is known to hydrolyze a wide range of drug esters.[3]

-

Human Carboxylesterase 2 (hCE2): Found in high concentrations in the small intestine, hCE2 also plays a significant role in the metabolism of ester-containing drugs.[3]

The general mechanism of carboxylesterase-mediated hydrolysis involves a catalytic triad (B1167595) (Ser-His-Asp/Glu) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in Orbofiban, leading to the formation of an acyl-enzyme intermediate and the release of ethanol. Subsequently, the acyl-enzyme intermediate is hydrolyzed by water, regenerating the active enzyme and releasing the active carboxylic acid, SC-57101A.

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of Orbofiban's bioactivation and the analytical quantification of the prodrug and its active metabolite.

In Vitro Conversion of Orbofiban using Human Liver Microsomes

This protocol describes a general procedure to assess the metabolic conversion of Orbofiban to SC-57101A using human liver microsomes, which are a rich source of carboxylesterases.

Objective: To determine the rate and extent of Orbofiban hydrolysis to SC-57101A in a system that mimics hepatic metabolism.

Materials:

-

Orbofiban

-

SC-57101A (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic Acid (TFA)

-

Incubator/Water Bath (37°C)

-

Microcentrifuge tubes

-

HPLC system with UV or Mass Spectrometric detection

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of Orbofiban in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 1%).

-

In a microcentrifuge tube, combine potassium phosphate buffer, and the required volume of the Orbofiban stock solution.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) to the pre-warmed mixture to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

To stop the reaction, add an equal volume of ice-cold acetonitrile to each aliquot. This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant using a validated HPLC method (as described in section 3.2) to quantify the concentrations of Orbofiban and SC-57101A.

-

-

Data Analysis:

-

Plot the concentration of Orbofiban remaining and the concentration of SC-57101A formed against time.

-

From these data, the initial rate of hydrolysis can be determined. For enzyme kinetic analysis, the experiment should be repeated with varying concentrations of Orbofiban.

-

Quantification of Orbofiban and SC-57101A by Column-Switching HPLC

A column-switching HPLC method is a robust technique for the analysis of drugs and metabolites in complex biological matrices like plasma, as it allows for online sample clean-up and concentration. The following is a generalized protocol based on methods used for similar prodrug/metabolite pairs.

Objective: To develop a sensitive and specific method for the simultaneous quantification of Orbofiban and SC-57101A in plasma samples.

Instrumentation:

-

HPLC system equipped with two pumps, a column-switching valve, an autosampler, and a detector (UV or Mass Spectrometer).

-

Trapping Column (for sample clean-up): A short, robust column (e.g., C18, 10 x 4.6 mm).

-

Analytical Column (for separation): A high-resolution column (e.g., C18, 150 x 4.6 mm, 5 µm).

Mobile Phases:

-

Loading/Washing Mobile Phase (for trapping column): An aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 5.0).

-

Eluting Mobile Phase (for analytical column): A mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile or Methanol) run in a gradient mode.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Precipitate proteins by adding a precipitating agent (e.g., 3 volumes of acetonitrile) to the plasma sample.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to an HPLC vial.

-

-

Column-Switching HPLC Analysis:

-

Injection and Trapping (Position 1 of switching valve):

-

Inject the prepared sample onto the trapping column using the loading/washing mobile phase.

-

Orbofiban and SC-57101A are retained on the trapping column, while polar impurities are washed to waste.

-

-

Elution and Separation (Position 2 of switching valve):

-

After a set time, switch the valve to redirect the flow from the analytical pump through the trapping column in the back-flush mode.

-

The retained analytes are eluted from the trapping column onto the analytical column.

-

Separate Orbofiban and SC-57101A on the analytical column using a suitable gradient of the eluting mobile phase.

-

-

Detection:

-

Detect the separated compounds using a UV detector at an appropriate wavelength or a mass spectrometer for higher sensitivity and specificity.

-

-

-

Quantification:

-

Construct calibration curves using standards of known concentrations of Orbofiban and SC-57101A prepared in the same biological matrix.

-

Determine the concentrations of the analytes in the unknown samples by interpolating their peak areas from the calibration curves.

-

Data Presentation

Quantitative data from in vitro and in vivo studies are crucial for understanding the pharmacokinetic profile of Orbofiban. The following tables provide a template for organizing such data.

Table 1: In Vitro Hydrolysis of Orbofiban in Human Liver Microsomes

| Time (minutes) | Orbofiban Concentration (µM) | SC-57101A Concentration (µM) |

| 0 | ||

| 5 | ||

| 15 | ||

| 30 | ||

| 60 |

Table 2: Enzyme Kinetic Parameters for Orbofiban Hydrolysis

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | kcat (min-1) | kcat/Km (M-1min-1) |

| Human Liver Microsomes | ||||

| Recombinant hCE1 | ||||

| Recombinant hCE2 |

Table 3: Pharmacokinetic Parameters of Orbofiban and SC-57101A in Humans following Oral Administration of Orbofiban

| Parameter | Orbofiban (Prodrug) | SC-57101A (Active Form) |

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC0-t (ng*h/mL) | ||

| t1/2 (h) |

Note: The tables are presented as templates as specific quantitative data for Orbofiban's conversion are not publicly available.

Visualizations

Diagrams are provided to illustrate the key processes described in this guide.

Caption: Enzymatic conversion of Orbofiban to its active form, SC-57101A.

Caption: Workflow for the in vitro conversion of Orbofiban.

Caption: Logical flow of a column-switching HPLC analysis.

Conclusion

The conversion of the Orbofiban prodrug to its active form, SC-57101A, is a critical step for its pharmacological activity. This bioactivation is primarily mediated by carboxylesterases in the liver and intestine. The experimental and analytical protocols outlined in this guide provide a framework for researchers to investigate the metabolism and pharmacokinetics of Orbofiban and similar ester-containing prodrugs. A thorough understanding of this conversion process is essential for the rational design and development of future oral prodrug therapies.

References

- 1. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Prototype of an Automated Column-Switching HPLC System for Radiometabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylesterases: General detoxifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Orbofiban: A Technical History for Drug Development Professionals

An In-depth Guide to the Discovery, Preclinical Development, and Clinical Evaluation of the Oral GPIIb/IIIa Antagonist, Orbofiban.

Introduction

Orbofiban emerged from a class of antiplatelet agents known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) inhibitors, which target the final common pathway of platelet aggregation.[1] The rationale for developing an oral formulation was to extend the proven benefits of intravenous GPIIb/IIIa inhibitors in acute coronary syndromes (ACS) to long-term secondary prevention.[1] Orbofiban, a prodrug, is converted in the body to its active metabolite, SC-57101A, which acts as a specific and potent antagonist of the GPIIb/IIIa receptor, preventing fibrinogen from binding and thus inhibiting platelet aggregation.[2][3] This technical guide provides a comprehensive overview of the discovery and development history of Orbofiban as a research compound, detailing its mechanism of action, preclinical and clinical data, and the ultimate reasons for its discontinuation.

Mechanism of Action

Orbofiban's therapeutic target, the GPIIb/IIIa receptor, is an integrin found on the surface of platelets. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate, a critical step in thrombosis.[4] Orbofiban's active metabolite, SC-57101A, is a non-peptide mimetic of the Arginine-Glycine-Aspartate (RGD) sequence present in fibrinogen, allowing it to competitively and reversibly bind to the GPIIb/IIIa receptor and block fibrinogen binding.

dot

References

- 1. Xemilofiban/orbofiban: insight into drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet and antithrombotic effects of orbofiban, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Kinetics of Orbofiban to Integrin αIIbβ3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding kinetics of Orbofiban, an orally active antagonist of the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). Understanding the kinetic parameters of this interaction is crucial for elucidating its mechanism of action and for the development of novel antiplatelet therapies. Orbofiban is a prodrug that is converted in the body to its active form, SC-57101, a non-peptide antagonist that directly competes with fibrinogen for binding to αIIbβ3, thereby inhibiting platelet aggregation.[1]

Quantitative Binding Affinity of SC-57101 to Integrin αIIbβ3

The affinity of SC-57101 for integrin αIIbβ3 has been characterized, demonstrating its potent inhibitory activity. The equilibrium dissociation constant (Kd) is a key measure of binding affinity, representing the concentration of the inhibitor at which half of the receptors are occupied.

| Ligand | Platelet State | Parameter | Value |

| SC-57101 | Resting | Kd | 70 nM |

| SC-57101 | Activated | Kd | 109 nM |

Table 1: Equilibrium Dissociation Constants (Kd) of SC-57101 for Integrin αIIbβ3.[1]

Understanding the Binding Kinetics: Association and Dissociation Rates

While equilibrium constants provide a measure of the overall binding affinity, a deeper understanding requires the examination of the kinetic rate constants: the association rate constant (kon) and the dissociation rate constant (koff). These parameters describe the speed at which the drug binds to and dissociates from its target, respectively.

| Ligand | Parameter | Value | Method |

| cHarGD | kon (Association Rate) | 7 x 10³ L/mol-s | Surface Plasmon Resonance (SPR) |

| cHarGD | koff (Dissociation Rate) | 10⁻² s⁻¹ | Surface Plasmon Resonance (SPR) |

Table 2: Representative Kinetic Rate Constants for a Small Molecule Antagonist of Integrin αIIbβ3.

Experimental Protocols for Determining Binding Kinetics

The following are detailed methodologies for key experiments used to characterize the binding kinetics of ligands like Orbofiban to integrin αIIbβ3.

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the direct measurement of association and dissociation rates.

Objective: To determine the kon, koff, and Kd of SC-57101 binding to immobilized integrin αIIbβ3.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified human integrin αIIbβ3

-

SC-57101 (active form of Orbofiban)

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)

-

Running buffer (e.g., HBS-P+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 0.005% v/v Surfactant P20)

-

Activation reagents (e.g., 0.4 M EDC and 0.1 M NHS)

-

Blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5)

Procedure:

-

Integrin Immobilization:

-

Activate the sensor chip surface by injecting the EDC/NHS mixture.

-

Inject the purified integrin αIIbβ3 solution over the activated surface to achieve covalent immobilization via amine coupling. The optimal immobilization level should be determined empirically.

-

Deactivate any remaining active esters by injecting the blocking agent.

-

A reference flow cell should be prepared similarly but without the integrin to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of SC-57101 in running buffer, typically ranging from low nanomolar to micromolar concentrations.

-

Inject the SC-57101 solutions over the integrin-immobilized and reference flow cells at a constant flow rate.

-

Monitor the association phase in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

Following the association phase, switch to flowing running buffer only to monitor the dissociation phase, observed as a decrease in the SPR signal.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

-

Radioligand Binding Assay

This classic technique measures the binding of a radiolabeled ligand to its receptor and can be used in a competitive format to determine the affinity of an unlabeled compound like SC-57101.

Objective: To determine the inhibitory constant (Ki) of SC-57101 for the binding of a radiolabeled ligand to integrin αIIbβ3.

Materials:

-

Purified human integrin αIIbβ3 or platelet-rich plasma.

-

Radiolabeled ligand with known affinity for αIIbβ3 (e.g., [³H]-tirofiban or a radiolabeled fibrinogen-mimetic peptide).

-

SC-57101.

-

Binding buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled SC-57101 to the wells.

-

To determine non-specific binding, add a high concentration of a known non-radiolabeled αIIbβ3 antagonist to a set of control wells.

-

To determine total binding, add only the radioligand and buffer.

-

-

Incubation:

-

Add the purified integrin αIIbβ3 or platelet-rich plasma to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. The filters will trap the receptor-bound radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of SC-57101 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the SC-57101 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of SC-57101 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Signaling Pathways and Experimental Workflow

The interaction of Orbofiban with integrin αIIbβ3 disrupts critical signaling pathways involved in platelet activation and aggregation.

Integrin αIIbβ3 signaling is a bidirectional process. "Inside-out" signaling, triggered by platelet agonists, converts the receptor from a low-affinity to a high-affinity state for its ligands. "Outside-in" signaling, initiated by ligand binding, leads to downstream events such as platelet spreading and clot retraction.[2] Orbofiban, by blocking ligand binding, primarily inhibits outside-in signaling.

By competitively inhibiting the binding of fibrinogen to the activated integrin αIIbβ3, Orbofiban effectively blocks the "outside-in" signaling cascade. This prevents the downstream activation of kinases like Src and Syk, which are crucial for the cytoskeletal rearrangements that lead to platelet spreading and the formation of a stable platelet plug. While Orbofiban does not directly interfere with the "inside-out" signaling that leads to integrin activation, its blockade of the ligand binding site renders this activation ineffective in promoting platelet aggregation.

References

Orbofiban Acetate: A Technical Guide for Investigating Platelet Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Orbofiban (B1677454) Acetate as a tool for the detailed investigation of platelet biology. Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. While its clinical development was halted due to unfavorable outcomes in large-scale trials, its specific mechanism of action makes it a valuable research compound for elucidating the complex processes of platelet activation, signaling, and thrombus formation.

Mechanism of Action

Orbofiban Acetate is a prodrug that is rapidly converted in vivo to its active form. The active moiety of Orbofiban is a potent and specific inhibitor of the GPIIb/IIIa receptor (integrin αIIbβ3). This receptor, upon platelet activation, undergoes a conformational change that enables it to bind soluble ligands, primarily fibrinogen and von Willebrand factor (vWF). These ligands then bridge adjacent platelets, leading to aggregation and the formation of a platelet plug.

Orbofiban competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation induced by a wide variety of agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin.[1][2] This blockade of the final common pathway of platelet aggregation makes Orbofiban a powerful tool to study the consequences of inhibiting this critical step in hemostasis and thrombosis.

Quantitative Data on this compound

The following tables summarize key quantitative data for Orbofiban, providing a basis for experimental design and comparison with other platelet inhibitors.

| Parameter | Agonist | Value | Species | Assay | Reference(s) |

| IC50 | 20 µM ADP | 105 nM | Human | Light Transmission Aggregometry | [3] |

Table 1: In Vitro Efficacy of Orbofiban

| Parameter | Orbofiban | Roxifiban (B1679589) | Reference(s) |

| Binding Affinity to GPIIb/IIIa | Lower | Higher | [4] |

| Dissociation Rate from GPIIb/IIIa | Faster | Slower | [5] |

Table 2: Comparative Binding Characteristics of GPIIb/IIIa Antagonists

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to an agonist, and the inhibitory effect of Orbofiban.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate.

-

Platelet agonist (e.g., Adenosine Diphosphate - ADP).

-

This compound (or its active form).

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a final concentration of 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

-

Assay Performance:

-

Pipette 450 µL of the adjusted PRP into aggregometer cuvettes with a stir bar.

-

Place the cuvettes in the heating block of the aggregometer at 37°C and allow to equilibrate for at least 5 minutes.

-

Add 50 µL of Orbofiban solution at various concentrations (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-10 minutes).

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add 50 µL of the platelet agonist (e.g., 20 µM ADP) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of platelet aggregation is determined from the aggregation curve.

-

Calculate the IC50 value of Orbofiban by plotting the percentage of inhibition against the logarithm of the Orbofiban concentration.

-

Radioligand Binding Assay to Determine GPIIb/IIIa Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of Orbofiban for the GPIIb/IIIa receptor.

Materials:

-

Isolated human platelets or cells expressing the GPIIb/IIIa receptor.

-

Radiolabeled ligand for GPIIb/IIIa (e.g., [³H]-Roxifiban or ¹²⁵I-Fibrinogen).

-

Unlabeled Orbofiban (active form).

-

Binding buffer.

-

Scintillation counter or gamma counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Platelet/Cell Preparation:

-

Prepare a suspension of washed platelets or cells expressing GPIIb/IIIa at a known concentration.

-

-

Assay Setup:

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled Orbofiban to competitively displace the radioligand.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a large excess of an unlabeled GPIIb/IIIa antagonist).

-

-

Incubation:

-

Add the platelet/cell suspension to each tube.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

-

Measure the radioactivity.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled Orbofiban concentration to determine the IC50.

-

Calculate the equilibrium dissociation constant (Ki) for Orbofiban using the Cheng-Prusoff equation.

-

Visualizing Orbofiban's Role in Platelet Biology

The following diagrams, generated using the DOT language, illustrate key concepts related to Orbofiban's mechanism of action and its use in experimental workflows.

Caption: Mechanism of Action of Orbofiban.

Caption: LTA Experimental Workflow.

Conclusion

This compound, despite its lack of clinical success, remains a valuable pharmacological tool for the study of platelet biology. Its specific antagonism of the GPIIb/IIIa receptor allows for the targeted investigation of the final common pathway of platelet aggregation. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists seeking to utilize this compound to further our understanding of hemostasis, thrombosis, and the development of novel antiplatelet therapies. The paradoxical increase in platelet reactivity observed in some clinical trial substudies also presents an interesting avenue for further research into the complex signaling pathways governed by GPIIb/IIIa antagonists.

References

- 1. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative efficacy between the glycoprotein IIb/IIIa antagonists roxifiban and orbofiban in inhibiting platelet responses in flow models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet GPIIb/IIIa binding characteristics of small molecule RGD mimetic: distinct binding profile for Roxifiban - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Orbofiban Acetate on Fibrinogen Binding to Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbofiban Acetate is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, a potent and specific antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] This receptor plays a critical role in the final common pathway of platelet aggregation by binding fibrinogen, which bridges adjacent platelets. This technical guide provides an in-depth analysis of the effect of this compound on fibrinogen binding to platelets, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of antiplatelet therapies.

Introduction

Platelet aggregation is a fundamental process in hemostasis and thrombosis. Upon vascular injury, platelets are activated by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) and collagen, leading to a conformational change in the GPIIb/IIIa receptor. This change enables the receptor to bind soluble fibrinogen, resulting in the formation of platelet aggregates and thrombus formation.[1] Orbofiban acts as a competitive inhibitor, blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[1][2] Understanding the precise mechanism and quantitative effects of Orbofiban on this interaction is crucial for its development and clinical application.

Mechanism of Action: The GPIIb/IIIa Signaling Pathway

This compound's therapeutic effect is centered on the inhibition of the final step in platelet aggregation. The following diagram illustrates the signaling pathway leading to GPIIb/IIIa activation and its subsequent inhibition by Orbofiban.

Caption: GPIIb/IIIa signaling pathway and Orbofiban's point of intervention.

Quantitative Data: Inhibition of Fibrinogen Binding and Platelet Aggregation

The inhibitory effect of Orbofiban's active metabolite on platelet function is concentration-dependent. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Effect of Orbofiban's Active Metabolite (SC-57101A) on Platelet Aggregation

| Agonist | Concentration of SC-57101A (µM) | Effect | Reference |

| ADP | 0.03 - 1 | Concentration-dependent inhibition | [3] |

| Collagen | 0.03 - 1 | Concentration-dependent inhibition |

Table 2: Effect of Orbofiban's Active Metabolite on ADP-Induced Fibrinogen Binding

| Concentration of Orbofiban's Active Metabolite (ng/mL) | Inhibition of Fibrinogen Binding | Reference |

| 1 | Partial Inhibition | |

| 10 | Moderate Inhibition | |

| 100 | Significant Inhibition |

Table 3: Comparative Efficacy of Orbofiban in In Vitro Thrombosis Models

| Compound | Concentration (nM) | Effect on Thrombus Formation | Reference |

| Orbofiban | 500 | Effective in inhibiting the formation of larger platelet thrombi (>150 platelets) | |

| Roxifiban | 60 | Abrogated the formation of thrombi containing >20 platelets |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to evaluate the effect of Orbofiban on platelet function.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Objective: To determine the concentration-dependent effect of Orbofiban's active metabolite on platelet aggregation induced by various agonists.

Materials:

-

Human whole blood collected in 3.2% sodium citrate.

-

Platelet agonists (e.g., ADP, collagen).

-

Orbofiban's active metabolite (SC-57101A) at various concentrations.

-

Platelet-poor plasma (PPP) as a reference.

-

Spectrophotometer or platelet aggregometer.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature. b. Carefully collect the upper PRP layer.

-

Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes. b. Collect the supernatant (PPP).

-

Assay: a. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP. b. Pre-warm the PRP samples to 37°C. c. Add various concentrations of Orbofiban's active metabolite or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes). d. Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation with PRP, 100% with PPP). e. Add a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to initiate aggregation. f. Record the change in light transmission for 5-10 minutes.

-

Data Analysis: a. The maximum percentage of platelet aggregation is calculated from the aggregation curve. b. Plot the percentage of inhibition against the concentration of Orbofiban's active metabolite to determine the IC50 value.

References

- 1. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of fibrinogen binding to stimulated human platelets by a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiplatelet and antithrombotic effects of orbofiban, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Orbofiban Acetate in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban acetate (B1210297) is an orally active, non-peptide prodrug whose active metabolite is a potent and specific antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1][2] By blocking this receptor, Orbofiban interferes with the final common pathway of platelet aggregation, preventing the binding of fibrinogen and other ligands that bridge platelets together.[1] This mechanism makes it a subject of interest for antithrombotic therapy. Preclinical studies in various animal models have been crucial in defining its efficacy and safety profile. Thrombus formation has been shown to be prevented in canine models of thrombosis, and its antiplatelet and antithrombotic effects have been evaluated in guinea pigs.[1][2] These application notes provide detailed protocols and summarized data from key preclinical studies to guide researchers in designing and executing experiments using Orbofiban acetate in animal models of thrombosis.

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

The primary mechanism of action for Orbofiban's active metabolite is the competitive inhibition of the GPIIb/IIIa receptor (also known as integrin αIIbβ3). This receptor is the most abundant on the platelet surface, with approximately 50,000 to 80,000 copies per platelet. When a platelet is activated by agonists such as ADP, collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. A single fibrinogen molecule can bind to two separate GPIIb/IIIa receptors on adjacent platelets, creating a cross-link that leads to platelet aggregation and thrombus formation.

Orbofiban's active form specifically blocks the fibrinogen binding site on the activated GPIIb/IIIa receptor, physically preventing this cross-linking and thereby inhibiting platelet aggregation induced by a wide variety of agonists.

References

Application Notes and Protocols for Light Transmission Aggregometry with Orbofiban Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function.[1][2][3] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Orbofiban (B1677454) acetate (B1210297) is an orally active, non-peptide antagonist of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[4][5] The active moiety of orbofiban is a potent and specific inhibitor of fibrinogen binding to GPIIb/IIIa, which is the final common pathway for platelet aggregation induced by various agonists. These application notes provide a detailed protocol for utilizing LTA to evaluate the inhibitory effect of Orbofiban Acetate on platelet aggregation.

Principle of the Assay

In LTA, a beam of light is passed through a cuvette containing stirred platelet-rich plasma (PRP) maintained at 37°C. Initially, the PRP is turbid due to the uniform suspension of platelets, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen, thrombin), platelets are activated, leading to a conformational change in the GPIIb/IIIa receptors. This allows for the binding of fibrinogen, which bridges adjacent platelets, causing them to aggregate. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time to generate an aggregation curve. When an inhibitor like this compound is present, it blocks the GPIIb/IIIa receptor, preventing fibrinogen binding and subsequent platelet aggregation, thus reducing the increase in light transmission.

Data Presentation

The inhibitory effect of this compound on platelet aggregation can be quantified and compared across different conditions. The following table summarizes available quantitative data on the in vitro efficacy of Orbofiban.

| Agonist | Orbofiban Concentration | Effect | Reference |

| ADP (20 µM) | 105 nM | IC50 | |

| ADP (0.5 µM) | Concentration-dependent | Prevention of small platelet aggregate formation | |

| ADP (20 µM) | Not specified | Blockade of large aggregates, augmentation of small aggregates | |

| TRAP-6 (3 µM) | Not specified | Blockade of large aggregates, augmentation of small aggregates | |

| Collagen | 0.03 - 1 µM | Concentration-dependent inhibition | |

| Collagen I | 500 nM | Inhibition of larger platelet thrombi (>150 platelets) |

Experimental Protocols

This section provides a detailed methodology for performing LTA to assess the inhibitory activity of this compound.

Materials and Reagents

-

This compound (and its active form, if available)

-

Solvent for this compound (e.g., DMSO, saline)

-

Platelet agonists:

-

Adenosine Diphosphate (ADP)

-

Collagen

-

Thrombin Receptor Activating Peptide (TRAP-6)

-

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

-

Anticoagulant: 3.2% or 3.8% sodium citrate (B86180)

-

Saline solution (0.9% NaCl)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes

-

Centrifuge

-

Water bath or heating block at 37°C

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect whole blood into tubes containing sodium citrate anticoagulant (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This will separate the blood into layers. Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a clean plastic tube.

-

PPP Preparation: To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes. This will pellet the remaining cellular components. Aspirate the supernatant, which is the PPP.

-

Platelet Count Adjustment: For optimal results, the platelet count in the PRP should be adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by diluting with PPP if necessary.

Light Transmission Aggregometry Procedure

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

-

Sample Preparation:

-

Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to incubate at 37°C for at least 5 minutes to stabilize.

-

-

Addition of Inhibitor:

-

Add a small volume (e.g., 5 µL) of the desired concentration of this compound solution or vehicle control (e.g., saline or DMSO) to the PRP.

-

Incubate for a predetermined time (e.g., 1-5 minutes) to allow the inhibitor to interact with the platelets.

-

-

Initiation of Aggregation:

-

Add a small volume (e.g., 50 µL) of the platelet agonist (e.g., ADP, collagen) to the cuvette to achieve the desired final concentration.

-

Immediately start recording the change in light transmission.

-

-

Data Recording: Record the aggregation for a set period, typically 5-10 minutes. The output will be a curve representing the percentage of aggregation over time.

-

Data Analysis: The primary endpoint is the maximal platelet aggregation (%), which is the maximum light transmission achieved during the recording period. The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the vehicle control. For dose-response studies, IC50 values (the concentration of inhibitor that causes 50% inhibition of maximal aggregation) can be determined.

Mandatory Visualizations

Platelet Aggregation Signaling Pathway and Inhibition by Orbofiban

Caption: Orbofiban blocks the final step in platelet aggregation.

Experimental Workflow for LTA with this compound

Caption: Workflow for evaluating Orbofiban with LTA.

References

- 1. ashpublications.org [ashpublications.org]

- 2. unimedizin-mainz.de [unimedizin-mainz.de]

- 3. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]

- 4. Differential effect of the GPIIb/IIIa antagonist orbofiban on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Orbofiban Acetate in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban acetate (B1210297) is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1] This receptor plays a critical role in the final common pathway of platelet aggregation by binding to fibrinogen, which forms bridges between adjacent platelets.[2][3] By blocking this interaction, Orbofiban inhibits platelet aggregation and thrombus formation, making it a subject of interest in the development of antiplatelet therapies.[1][2] These application notes provide a summary of the in vivo administration of Orbofiban Acetate in preclinical studies, with detailed protocols for key experiments performed in guinea pigs.

Mechanism of Action

This compound is a prodrug that is converted to its active form, SC-57101A, in the body. The active metabolite is a potent and specific inhibitor of the GPIIb/IIIa receptor. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. Orbofiban's active form competitively inhibits the binding of fibrinogen to this activated receptor, thereby preventing platelet aggregation and the formation of a platelet plug.

Caption: Signaling pathway of this compound in inhibiting platelet aggregation.

Data Presentation

The following tables summarize the quantitative data from preclinical in vivo studies of this compound in guinea pigs.

Table 1: In Vitro and Ex Vivo Antiplatelet Activity of Orbofiban

| Parameter | Active Form (SC-57101A) In Vitro Concentration | This compound Oral Dose (Ex Vivo) | Agonist(s) | Animal Model | Observations |

| Inhibition of Platelet Aggregation | 0.03 - 1 µM | 3 - 30 mg/kg | ADP, Collagen | Guinea Pig | Dose-dependent inhibition of platelet aggregation. |

| Peak Inhibition Time | N/A | N/A | ADP, Collagen | Guinea Pig | Inhibition peaked at 1-2 hours post-oral administration. |

Table 2: In Vivo Antithrombotic and Hemostatic Effects of this compound

| Experiment | Oral Dose | Animal Model | Key Findings |

| Arteriovenous Shunt Thrombosis | 3 - 100 mg/kg | Guinea Pig | Dose-dependent inhibition of thrombus formation. |

| Cutaneous Bleeding Time | ≥ 30 mg/kg | Guinea Pig | Prolonged bleeding time at high doses. |

Experimental Protocols

Ex Vivo Platelet Aggregation Assay

This protocol describes the evaluation of platelet aggregation in platelet-rich plasma (PRP) obtained from guinea pigs following oral administration of this compound.

Materials:

-

This compound

-

Male Hartley guinea pigs (300-500g)

-

3.8% Sodium Citrate (B86180) solution

-

Adenosine Diphosphate (ADP) stock solution

-

Collagen stock solution

-

Phosphate-buffered saline (PBS)

-

Platelet aggregometer

-

Centrifuge

-

Plastic syringes and collection tubes

Procedure:

-

Animal Dosing:

-

Administer this compound orally to guinea pigs at desired doses (e.g., 3, 10, 30 mg/kg).

-

Include a vehicle control group.

-

-

Blood Collection:

-

At selected time points post-dosing (e.g., 1, 2, 4, 6 hours), anesthetize the guinea pigs.

-

Collect blood via cardiac puncture or from the jugular vein into syringes containing 3.8% sodium citrate (1 part citrate to 9 parts blood).

-

Gently invert the tubes to ensure proper mixing and prevent coagulation.

-

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer using a plastic pipette.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

-

The PPP will be used to set the 100% aggregation baseline in the aggregometer.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP with PPP if necessary.

-

Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

-

Set the aggregometer baseline using the corresponding PPP (100% aggregation) and PRP (0% aggregation) for each animal.

-

Add the platelet agonist (e.g., ADP to a final concentration of 2-10 µM or Collagen to a final concentration of 1-5 µg/mL) to the PRP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.

-

Calculate the percentage of inhibition of aggregation for the Orbofiban-treated groups relative to the vehicle control group.

-

Caption: Experimental workflow for the ex vivo platelet aggregation assay.

Arteriovenous (A-V) Shunt Thrombosis Model

This protocol describes an in vivo model to assess the antithrombotic efficacy of this compound in guinea pigs.

Materials:

-

This compound

-

Male Hartley guinea pigs (400-600g)

-

Anesthetic (e.g., pentobarbital)

-

Polyethylene (B3416737) tubing of two different diameters (e.g., PE-50 and PE-160)

-

Silk suture material

-

Surgical instruments (forceps, scissors, vessel clamps)

-

Cotton thread

Procedure:

-

Animal Dosing:

-

Administer this compound orally to guinea pigs at desired doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the surgical procedure.

-

Include a vehicle control group.

-

-

Surgical Preparation:

-

Anesthetize the guinea pig.

-

Make a midline incision in the neck to expose the left carotid artery and the right jugular vein.

-

Carefully dissect the vessels from the surrounding tissue.

-

-

Shunt Implantation:

-

Cannulate the right jugular vein with a larger diameter polyethylene tube (e.g., PE-160) and the left carotid artery with a smaller diameter tube (e.g., PE-50).

-

Connect the two cannulas with a piece of polyethylene tubing containing a cotton thread of a known weight. This thread provides a thrombogenic surface.

-

Fill the shunt with heparinized saline before connection to prevent immediate occlusion.

-

-

Thrombosis Induction and Measurement:

-

Open the vessel clamps to allow blood to flow from the carotid artery to the jugular vein through the shunt.

-

Maintain blood flow for a defined period (e.g., 15-30 minutes).

-

After the designated time, clamp the vessels and carefully remove the shunt.

-

Gently remove the cotton thread from the tubing and weigh it.

-

The weight of the thrombus is calculated by subtracting the initial weight of the cotton thread from its final weight.

-

-

Data Analysis:

-

Compare the mean thrombus weight in the Orbofiban-treated groups to the vehicle control group.

-

Calculate the percentage of inhibition of thrombus formation.

-

Caption: Logical relationship in the arteriovenous shunt thrombosis model.

Cutaneous Bleeding Time Measurement (Template Method)

This protocol describes the assessment of the effect of this compound on hemostasis by measuring the cutaneous bleeding time.

Materials:

-

This compound

-

Male Hartley guinea pigs (300-500g)

-

Bleeding time device (e.g., Simplate® or a similar standardized template)

-

Filter paper

-

Stopwatch

-

Anesthetic (optional, depending on the restraint method)

Procedure:

-

Animal Dosing:

-

Administer this compound orally to guinea pigs at desired doses (e.g., 30, 100 mg/kg) at a predetermined time before the measurement.

-

Include a vehicle control group.

-

-

Preparation:

-

Anesthetize or restrain the guinea pig.

-

Shave a small area on the volar surface of the forearm or another suitable, hairless area.

-

-

Bleeding Time Measurement:

-

Place the bleeding time device firmly but gently on the shaved area.

-

Depress the trigger to make a standardized incision of a specific length and depth (e.g., 5 mm long and 1 mm deep).

-

Start the stopwatch immediately.

-

Every 30 seconds, gently blot the blood from the incision site with a piece of filter paper without touching the wound itself.

-

Continue blotting until the filter paper is no longer stained with blood.

-

Stop the stopwatch and record the time. This is the bleeding time.

-

-

Data Analysis:

-

Compare the mean bleeding time in the Orbofiban-treated groups to the vehicle control group.

-

Caption: Workflow for the template bleeding time measurement.

References

Application Notes and Protocols: Measuring P-selectin Expression in the Presence of Orbofiban Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbofiban Acetate is an orally active, non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor, a key mediator in platelet aggregation.[1] Clinical and preclinical studies have demonstrated its potent inhibitory effects on platelet aggregation induced by various agonists.[1][2] P-selectin (CD62P) is an adhesion molecule expressed on the surface of activated platelets and endothelial cells, playing a crucial role in the initial tethering of leukocytes to activated platelets and the endothelium, a critical step in inflammation and thrombosis.[3][4]

Recent investigations have suggested a complex interaction between GPIIb/IIIa antagonists and P-selectin expression. While Orbofiban effectively blocks the formation of large platelet aggregates, it has been observed to potentially augment the formation of small platelet microaggregates. Notably, studies have shown that while the percentage of these microaggregates expressing P-selectin may not change, the intensity of expression might be reduced. Furthermore, prolonged treatment with Orbofiban has been associated with a marked reduction in P-selectin expression.

These findings underscore the importance of accurately measuring P-selectin expression in the presence of this compound to fully understand its mechanism of action and its overall impact on platelet function and thrombotic and inflammatory processes. These application notes provide detailed protocols for in vitro and in vivo measurement of P-selectin expression to assess the effects of this compound.

Signaling Pathways and Experimental Workflow

To visualize the key biological pathways and experimental procedures, the following diagrams are provided.

Experimental Protocols

In Vitro Measurement of P-selectin Expression on Platelets via Flow Cytometry

This protocol details the measurement of P-selectin on the surface of isolated platelets following treatment with this compound and a platelet agonist.

Materials:

-

This compound (and its active form)

-

Platelet agonists (e.g., ADP, Thrombin Receptor Activating Peptide - TRAP-6)

-

Phycoerythrin (PE) or Fluorescein isothiocyanate (FITC) conjugated anti-human CD62P (P-selectin) antibody

-

Isotype control antibody (PE or FITC conjugated)

-

Phosphate Buffered Saline (PBS)

-

Tyrode's buffer

-

Formaldehyde (B43269) solution (1%)

-

Flow cytometer

Protocol:

-

Blood Collection: Collect whole blood from healthy human donors into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Platelet Isolation (Washed Platelets): To isolate platelets, add an equal volume of Tyrode's buffer to the PRP and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes. Resuspend the platelet pellet in Tyrode's buffer. Adjust the platelet concentration to a standardized value (e.g., 2 x 10⁸ platelets/mL).

-

Incubation with this compound:

-

Pre-incubate the washed platelet suspension with varying concentrations of this compound (or its active form) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Platelet Activation:

-

Induce platelet activation by adding a platelet agonist such as ADP (e.g., 20 µM) or TRAP-6 (e.g., 3 µM).

-

Include a resting (unstimulated) platelet control and a positive control (agonist only).

-

-

Immunofluorescent Staining:

-

Immediately after activation, add a saturating concentration of PE- or FITC-conjugated anti-CD62P antibody or the corresponding isotype control to the platelet suspensions.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Fixation:

-

Stop the reaction and fix the platelets by adding an equal volume of 1% formaldehyde solution.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Acquire a sufficient number of events (e.g., 10,000-20,000) within the platelet gate.

-

Measure the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of the positive population.

-

In Vivo Measurement of P-selectin Expression

This protocol outlines a method to assess the effect of orally administered this compound on P-selectin expression in an animal model.

Materials:

-

This compound

-

Animal model (e.g., guinea pigs, mice)

-

Anesthetic agents

-

PE- or FITC-conjugated anti-species specific CD62P (P-selectin) antibody

-

Isotype control antibody

-

Anticoagulant tubes

-

Flow cytometer

Protocol:

-

Animal Model and Dosing:

-

Select an appropriate animal model. Guinea pigs have been previously used for Orbofiban studies.

-

Administer this compound orally at various doses. Include a vehicle control group.

-

-

Blood Collection:

-

At specified time points after administration (e.g., peak plasma concentration time), collect blood samples via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding) into anticoagulant-containing tubes.

-

-

Sample Processing and Staining:

-

Process the whole blood for flow cytometry. A lyse-no-wash method is often suitable for whole blood staining to minimize platelet activation during processing.

-

Add the fluorescently labeled anti-P-selectin antibody or isotype control directly to the whole blood.

-

Incubate as described in the in vitro protocol.

-

-

Red Blood Cell Lysis (if necessary):

-

If a whole blood staining protocol is used, lyse the red blood cells using a commercial lysing solution according to the manufacturer's instructions.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, gating on the platelet population.

-

Determine the percentage of P-selectin positive platelets and the MFI.

-

Data Presentation

The quantitative data generated from the described protocols should be summarized for clear comparison.

Table 1: In Vitro P-selectin Expression on Platelets Treated with this compound

| Treatment Group | Agonist | This compound Conc. (µM) | % P-selectin Positive Platelets (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |

| Vehicle Control | None | 0 | ||

| Vehicle Control | ADP (20 µM) | 0 | ||

| This compound | ADP (20 µM) | 0.1 | ||

| This compound | ADP (20 µM) | 1 | ||

| This compound | ADP (20 µM) | 10 | ||

| Vehicle Control | TRAP-6 (3 µM) | 0 | ||

| This compound | TRAP-6 (3 µM) | 0.1 | ||

| This compound | TRAP-6 (3 µM) | 1 | ||

| This compound | TRAP-6 (3 µM) | 10 |

Table 2: In Vivo P-selectin Expression on Platelets Following Oral Administration of this compound

| Treatment Group | Dose (mg/kg) | Time Point (hours) | % P-selectin Positive Platelets (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |

| Vehicle Control | 0 | 2 | ||

| This compound | 10 | 2 | ||

| This compound | 30 | 2 | ||

| This compound | 100 | 2 | ||

| Vehicle Control | 0 | 24 | ||

| This compound | 10 | 24 | ||

| This compound | 30 | 24 | ||

| This compound | 100 | 24 |

Conclusion

The provided protocols offer a robust framework for the detailed investigation of this compound's effects on P-selectin expression. By employing both in vitro and in vivo models, researchers can gain a comprehensive understanding of how this GPIIb/IIIa antagonist modulates this key adhesion molecule. The systematic measurement of both the percentage of P-selectin positive platelets and the mean fluorescence intensity will provide critical insights into the drug's mechanism of action, potentially informing its clinical development and application. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing our knowledge of antiplatelet therapies.

References

- 1. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet and antithrombotic effects of orbofiban, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Anti-platelet effects of GPIIb/IIIa and P-selectin antagonism, platelet activation, and binding to neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Orbofiban Acetate Dosage for In Vivo Animal Studies: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Orbofiban (B1677454) Acetate dosage in in vivo animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during in vivo studies with Orbofiban Acetate.

| Issue | Potential Cause | Recommended Solution |

| High variability in platelet aggregation inhibition between animals. | 1. Inconsistent Drug Administration: Improper oral gavage technique leading to variable dosing. 2. Variable Drug Absorption: Differences in food intake among animals can affect the bioavailability of orally administered this compound. 3. Incorrect Sample Handling: Pre-analytical variables in blood collection and processing can significantly impact platelet function assays. | 1. Standardize Gavage Technique: Ensure all personnel are thoroughly trained in oral gavage procedures for the specific animal model. Verify the correct placement of the gavage needle and administer the formulation at a consistent rate. 2. Fasting Protocol: Implement a consistent fasting period for all animals before dosing to minimize variability in gastrointestinal absorption. 3. Standardize Blood Collection: Use a consistent and minimally traumatic blood collection technique. Process all samples within the same timeframe after collection and maintain a consistent temperature. |

| Lower than expected or no inhibition of platelet aggregation. | 1. Inadequate Dose: The selected dose of this compound may be too low for the specific animal model or the desired level of inhibition. 2. Poor Drug Formulation: The vehicle used may not be optimal for the solubility and stability of this compound, leading to poor bioavailability. 3. Timing of Blood Collection: Blood samples may be collected at a time point that does not coincide with the peak plasma concentration of the active metabolite of Orbofiban. | 1. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for achieving the desired level of platelet inhibition in your animal model. 2. Optimize Formulation: Ensure this compound is properly dissolved or suspended in a suitable vehicle. Consider using a vehicle known to enhance the solubility of hydrophobic compounds if necessary. 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform a PK/PD study to determine the time to maximum plasma concentration (Tmax) and correlate it with the peak antiplatelet effect. In guinea pigs, the peak inhibition of platelet aggregation is observed 1-2 hours post-dose.[1] |

| Excessive bleeding or signs of toxicity in treated animals. | 1. Overdosing: The administered dose of this compound is too high, leading to excessive anticoagulation. 2. Concomitant Medications: Use of other medications with antiplatelet or anticoagulant properties can potentiate the effects of this compound. | 1. Dose Reduction: Reduce the dose of this compound. High doses (≥30 mg/kg in guinea pigs) have been shown to prolong bleeding time.[1] 2. Review Experimental Design: Avoid the concurrent use of other antithrombotic agents unless it is a specific aim of the study. If combination therapy is necessary, consider dose reductions for all agents. |

| Paradoxical increase in platelet aggregation or pro-thrombotic events. | 1. Low Drug Concentration: At sub-therapeutic concentrations, some GPIIb/IIIa antagonists may induce a conformational change in the receptor that could potentially lead to a pro-thrombotic state. 2. Strong Agonist Stimulation: In the presence of strong platelet agonists, Orbofiban has been shown in vitro to block large aggregates while augmenting the formation of small platelet microaggregates.[2] | 1. Ensure Adequate Dosing: Maintain a therapeutic dose of this compound to achieve sufficient receptor blockade. 2. Consider the Thrombosis Model: Be aware of this potential effect, especially in thrombosis models that involve strong agonist stimulation. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active prodrug. Its active metabolite is a non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[3] By blocking this receptor, it prevents the binding of fibrinogen, the final common pathway of platelet aggregation, thereby inhibiting thrombus formation.[3]

Q2: What is a suitable vehicle for preparing this compound for oral gavage?

A2: While specific formulation details for this compound in preclinical studies are not extensively published, a common approach for oral administration of hydrophobic compounds in rodents is to use a suspension in an aqueous vehicle containing a suspending agent. A typical vehicle could be 0.5% to 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure a uniform and stable suspension for consistent dosing.

Q3: What are the recommended starting doses for in vivo studies?

A3: The optimal dose will depend on the animal species and the desired level of platelet inhibition. Based on published studies in guinea pigs, oral doses ranging from 3 to 30 mg/kg have been shown to cause a dose-dependent inhibition of platelet aggregation, while doses up to 100 mg/kg have been used to inhibit thrombus formation. For canine models, specific dosages are not as clearly defined in the available literature, but the drug has been shown to be effective in preventing thrombus formation. It is highly recommended to perform a pilot dose-escalation study in the chosen animal model to determine the appropriate dose range for your specific experimental endpoint.

Q4: How should I assess the antiplatelet effect of this compound in vivo?

A4: The antiplatelet effect can be assessed using several methods:

-

Ex Vivo Platelet Aggregometry: This is the most common method. Blood is collected from the animal at various time points after this compound administration, and platelet-rich plasma (PRP) is prepared. The ability of platelets to aggregate in response to agonists such as ADP or collagen is then measured using a platelet aggregometer.

-

Bleeding Time: This in vivo assay measures the time it takes for bleeding to stop from a standardized incision. An increase in bleeding time indicates an antiplatelet effect. The template method for cutaneous bleeding time has been used in guinea pigs treated with Orbofiban.

-

Thrombosis Models: The efficacy of this compound can be evaluated in various animal models of thrombosis, such as arteriovenous shunt models or ferric chloride-induced thrombosis models.

Q5: What are the potential side effects of this compound in animals?

A5: The primary side effect of this compound is an increased risk of bleeding, which is a class effect of GPIIb/IIIa inhibitors. High doses may lead to prolonged bleeding times. Close monitoring of animals for any signs of hemorrhage is essential. In some studies with other GPIIb/IIIa antagonists, thrombocytopenia has been observed.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Guinea Pigs

| Dose (p.o.) | Effect on Platelet Aggregation (ADP and Collagen-induced) | Effect on Thrombus Formation (Arteriovenous Shunt Model) | Effect on Bleeding Time | Reference |

| 3-30 mg/kg | Dose-dependent inhibition | Not specified | Not specified | |

| ≥30 mg/kg | Not specified | Dose-dependent inhibition | Prolonged | |

| 3-100 mg/kg | Not specified | Dose-dependent inhibition | Not specified |

Table 2: In Vitro Efficacy of Orbofiban's Active Metabolite (SC-57101A)

| Concentration | Effect on Platelet Aggregation (ADP and Collagen-induced) | Reference |

| 0.03-1 µM | Concentration-dependent inhibition | |

| 500 nM | Effective in inhibiting the formation of larger platelet thrombi (≥150 platelets) in a flow model |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound by Oral Gavage in Rodents

-

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

-

Mortar and pestle or homogenizer

-

Analytical balance

-

Stir plate and stir bar

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

-

Syringes

-

-

Preparation of Formulation (to be prepared fresh daily):

-

Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.

-

Weigh the appropriate amount of this compound powder.

-

If necessary, gently grind the powder in a mortar to a fine consistency.

-

In a suitable container, add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.

-

Continuously stir the suspension on a stir plate during dosing to maintain uniformity.

-

-

Oral Gavage Procedure:

-

Weigh the animal to determine the precise volume of the formulation to be administered. The dosing volume should generally not exceed 10 ml/kg for rodents.

-

Properly restrain the animal to ensure its safety and to allow for correct gavage needle insertion.

-

Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

-

Slowly administer the formulation.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for any signs of distress immediately after the procedure.

-

Protocol 2: Ex Vivo Platelet Aggregation Assay

-

Blood Collection:

-

At the desired time point after this compound administration (e.g., 1-2 hours), anesthetize the animal.

-

Collect whole blood via cardiac puncture or from a cannulated artery into a syringe containing an anticoagulant (typically 3.2% sodium citrate, 1 part anticoagulant to 9 parts blood).

-

Gently invert the tube several times to ensure proper mixing.

-

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully aspirate the upper PRP layer and transfer it to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

-

Platelet Aggregometry:

-

Allow the PRP to rest at room temperature for at least 30 minutes before starting the assay.

-

Adjust the platelet count in the PRP if necessary using PPP.

-

Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Add a platelet agonist (e.g., ADP or collagen) at a predetermined concentration to induce aggregation.

-

Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

-

Compare the aggregation response in samples from Orbofiban-treated animals to that of vehicle-treated controls.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound dosage optimization.

Caption: Troubleshooting logic for high variability in experimental results.

References

- 1. Antiplatelet and antithrombotic effects of orbofiban, a new orally active GPIIb/IIIa antagonist, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effect of the GPIIb/IIIa antagonist orbofiban on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orbofiban: an orally active GPIIb/IIIa platelet receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential prothrombotic effects of Orbofiban Acetate at low concentrations